Flurazole does not directly kill weeds but protects crops like grain sorghum from injury caused by certain herbicides (e.g., acetochlor, alachlor, metolachlor) [1] [2]. It acts by enhancing the crop's metabolic detoxification pathways.
The table below summarizes key physicochemical and environmental fate properties of this compound from the Pesticide Properties DataBase [1].
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₂H₇ClF₃NO₂S | [1] |
| Molecular Mass | 321.70 g/mol | [1] |
| Water Solubility | 0.5 mg/L @ 20°C, pH 7 | Considered low solubility [1] |
| Octanol-Water Partition Coefficient (Log P) | 3.41 | Indicates high lipophilicity [3] |
| Vapor Pressure | 3.90 x 10⁻² mPa @ 20°C | Considered low volatility [1] |
| Mammalian Acute Oral LD₅₀ (Rat) | >5000 mg/kg | Classified as low toxicity [1] |
| Avian Acute LD₅₀ (Northern Bobwhite) | >2510 mg/kg | Classified as low toxicity [1] |
| General Biodegradability | Not provided | Data is lacking [1] |
While the search results do not provide step-by-step laboratory protocols, they highlight key methodological considerations from published studies.
The following diagrams, created with Graphviz, illustrate the proposed mechanism of this compound and a generalized experimental workflow.
This compound enhances P450 metabolism and conjugation of herbicides in crops.
Workflow for testing this compound effects on sorghum root growth.
According to the Pesticide Properties DataBase, this compound is not an approved substance under the current European Union regulatory framework (EC 1107/2009) [1]. A significant challenge in environmental risk assessment is the lack of available data; for instance, parameters for soil degradation (DT₅₀) and aqueous photolysis are listed as unknown [1].
For researchers designing experiments with Flurazole, the following details on its application in key study types are essential.
The core protocol for evaluating this compound's safener activity involves seed treatment and controlled testing of herbicide tolerance.
This experimental workflow for evaluating this compound's safening effect can be visualized as follows:
This compound is used in environmental toxicology to assess the potential ecological impact of safeners.
For quick reference, the tables below consolidate critical quantitative data on this compound.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value | Condition / Notes |
|---|---|---|
| Molecular Formula | C₁₂H₇ClF₃NO₂S | - |
| Molecular Weight | 321.70 g/mol | - |
| Water Solubility | 0.5 mg/L | Low, at 20°C and pH 7 |
| Octanol-Water Partition Coefficient (Log P) | 3.41 [4] | Indicates high lipophilicity |
| Vapor Pressure | 3.90 x 10⁻² mPa | Low volatility at 20°C |
Table 2: Toxicological and Ecotoxicological Data [3] [2]
| Endpoint | Result | Test Organism / Model |
|---|---|---|
| Acute Mammalian Oral LD₅₀ | > 5000 mg/kg | Rat |
| Avian Acute LD₅₀ | > 2510 mg/kg | Northern Bobwhite (Colinus virginianus) |
| Zebrafish LC₅₀ | 2.01 mg/L | 96-hour exposure, embryos |
This compound functions as a safener by enhancing the crop's ability to metabolize and detoxify specific herbicides. It does not protect the plant by acting on the herbicide or the soil. The primary mechanism involves the induction of the plant's detoxification enzymes, specifically enhancing cytochrome P450-mediated oxidative metabolism of the herbicide, followed by its conjugation with glutathione [3]. This process allows the safened crop to rapidly break down the herbicide into non-phytotoxic metabolites, thereby preventing injury.
The synthesis of this compound is a multi-step process starting from 2,5-dichlorotoluene. The workflow involves sequential reactions to build the final molecular structure [1].
Schematic of the multi-step synthesis of this compound from 2,5-dichlorotoluene [1].
The table below outlines the specific reagents and conditions for each synthetic step.
| Synthesis Step | Key Reagents & Conditions | Notes / Purpose |
|---|---|---|
| 1. Nitration [1] | Mixed nitric-sulfuric acids | Introduces nitro group for subsequent substitution. |
| 2. Nucleophilic Substitution [1] | Sodium phenoxide, DMSO solvent | Phenoxy group replaces a chlorine atom. |
| 3. Reduction [1] | Iron powder in acetic acid OR Catalytic hydrogenation (Pd/C) | Converts nitro group to an amino group. |
| 4. Condensation [1] | Phenyl chloroformate, Triethylamine, Dichloromethane | Forms phenylureido intermediate. |
| 5. Cyclisation [1] | Phosphorus oxychloride or Thionyl chloride, Reflux | Final ring closure to form thiazole core. |
The table below summarizes the core chemical information for this compound.
| Property | Description |
|---|---|
| CAS No. | 72850-64-7 [1] [2] |
| IUPAC Name | benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate [1] [2] |
| Synonyms | This compound, MON 4606 [2] |
| Molecular Formula | C₁₂H₇ClF₃NO₂S [1] [2] |
| Molecular Weight | 321.70 g/mol [1] [2] |
| Pesticide Type | Herbicide safener [2] |
The following table presents available data on the physical properties and environmental fate of this compound. Please note that some of this data is from unverified sources [2].
| Property | Value | Condition / Notes |
|---|---|---|
| Melting Point | 52 °C [1] | - |
| Boiling Point | 413.6 °C [1] | at 760 mmHg |
| Flash Point | 203.9 °C [1] | - |
| Density | 1.488 g/cm³ [1] (or 0.96 [2]) | Unverified data [2] |
| Vapour Pressure | 3.90 x 10⁻² mPa [2] | at 20 °C, Low volatility |
| Water Solubility | 0.5 mg/L [2] | at 20 °C, pH 7; Low |
| Octanol-Water Partition Coefficient (Log P) | 4.17230 [1] | Indicates potential to bioaccumulate |
This compound appears to have low acute toxicity based on the limited data available, as summarized below.
| Organism / Test | Effect / Value | Notes |
|---|---|---|
| Mammals (Rat) | Acute oral LD₅₀ > 5000 mg/kg [2] | Low acute toxicity |
| Birds (Quail) | Acute LD₅₀ > 2510 mg/kg [2] | Low acute toxicity |
| General Safety | Low toxicity by ingestion; emits toxic vapors of SOx, NOx, F⁻, and Cl⁻ when heated to decomposition [1] | - |
This compound is a herbicide safener used primarily in grain sorghum (Sorghum bicolor) to protect the crop from injury caused by certain herbicides like alachlor, metolachlor, and acetochlor [2] [3]. It is typically applied as a seed treatment [2].
Its mode of action involves enhancing cytochrome P450-mediated oxidative metabolism of the herbicide in the crop plant, followed by its subsequent conjugation. This detoxification pathway protects the sorghum while the herbicide remains active against target weeds [2].
The following diagram illustrates this protective mechanism:
While specific analytical protocols for this compound were not found in the search results, the following points provide general guidance based on standard laboratory practice and the information available.
Critical Notice for Researchers:
1. Introduction Flurazole (Benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate) is a compound for which precise analytical methods are required in pharmaceutical development and pharmacokinetic studies [1]. This application note describes a specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is designed to be simple, robust, and scalable from analytical to preparative separation purposes [1].
2. Materials and Methods
2.1. Chemical and Reagents
2.2. Instrumentation and Chromatographic Conditions The core parameters for the HPLC method are summarized in the table below.
Table 1: Standard Chromatographic Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| HPLC Column | Newcrom R1 (reverse-phase with low silanol activity) [1] |
| Column Particle Size | 3 µm (available for fast UPLC applications) [1] |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid [1] |
| Detection | UV-Vis Detector (specific wavelength to be optimized) |
| Flow Rate | To be optimized (e.g., 1.0 mL/min is a common starting point) |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | To be optimized (e.g., 10 µL) |
3. Method Development and Validation Protocol
A rigorous approach ensures the method is reliable and fit for its intended purpose. The following workflow outlines the key stages.
Diagram 1: HPLC Method Development Workflow
3.1. Sample Preparation Accurate sample preparation is central to a successful HPLC analysis [2]. For this compound, this may involve:
3.2. Method Development Considerations
3.3. Method Validation Protocol As per ICH guidelines, the following validation parameters must be assessed to ensure the method is fit for purpose [7].
Table 2: Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol Description | Recommended Acceptance Criteria |
|---|---|---|
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of potential interferents (excipients, impurities, degradation products) [7]. | No interference at the retention time of this compound. |
| Linearity | Prepare and analyze this compound standard solutions at a minimum of 5 concentration levels across the specified range [7]. | Correlation coefficient (R²) ≥ 0.999 [8] [3]. |
| Precision | Repeatability (Intra-assay): Analyze six independent samples at 100% of the test concentration [7]. | Relative Standard Deviation (RSD) ≤ 2.0% [7] [3]. |
| Accuracy | Determine the recovery of this compound by spiking a placebo or blank matrix with known quantities of the analyte at multiple levels (e.g., 50%, 100%, 150%) [7]. | Percent recovery between 98% and 102% [3]. |
| Range | The interval between the upper and lower concentration levels for which linearity, accuracy, and precision have been demonstrated [7]. | Established from linearity studies. |
| LOD / LOQ | LOD (Limit of Detection): The lowest amount that can be detected. LOQ (Limit of Quantification): The lowest amount that can be quantified with acceptable accuracy and precision. Can be determined based on signal-to-noise ratio [7]. | Typically, S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ [7]. |
| Robustness | Evaluate the method's reliability by deliberately introducing small, deliberate variations in parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.1) [8] [7]. | The method should remain unaffected by small variations, with system suitability criteria still being met. |
4. Experimental Procedure
The following table summarizes established protocols for encapsulating antifungal drugs, which can be adapted for Flurazole.
| Nanocarrier System | Key Composition | Preparation Method | Encapsulation Efficiency (EE) Measurement | Reported EE (%) | Key Factors Influencing EE |
|---|---|---|---|---|---|
| Chitosan Nanoparticles [1] | Chitosan, Tripolyphosphate (TPP) | Ionic gelation | HPLC with UV detection (λ=261 nm) | Specific for Fluconazole & propolis | Drug-polymer ratio, cross-linking density |
| Niosomes [2] | Span 60, Cholesterol | Thin-film hydration, Solvent injection | Centrifugation, UV-Vis analysis of free drug | 51.3% - 75% | Surfactant:Cholesterol ratio, drug amount, method |
| Nanovesicles [3] | Tween 80, Cetyl alcohol, Chitosan | Thin-film hydration | Centrifugation, UV-Vis analysis of supernatant | Optimized via statistical design | Surfactant:Alcohol ratio, polymer concentration |
| BSA Nanoparticles [4] | Bovine Serum Albumin (BSA) | Desolvation | UV-Vis spectrophotometry (λ=348 nm) | Specific for Minocycline | Drug-to-protein ratio, cross-linking conditions |
| Liposomes [5] | DOPC, DOPE lipids | Thin-film hydration, demulsification | Microplate reader (λ=480 nm) after column separation | 90% - 98% (for Doxorubicin) | Lipid composition, drug-to-lipid ratio |
Based on the gathered research, here is a detailed protocol for preparing nanocarriers and determining encapsulation efficiency, which can be tailored for this compound.
This method is well-suited for hydrophilic drugs and produces nanoparticles with high encapsulation efficiency.
Encapsulation Efficiency quantifies the percentage of the drug successfully incorporated into the nanocarrier.
[ EE (%) = \frac{\text{Total amount of drug added} - \text{Amount of free drug in supernatant}}{\text{Total amount of drug added}} \times 100% ]
For a complex development process, a structured workflow helps navigate key stages and decision points. The diagram below outlines the critical path from initial preparation to final optimization of your this compound encapsulation protocol.
A critical and often challenging step is developing a reliable analytical method. The search results highlight a common issue and its solution, visualized in the pathway below.
This pathway is based on a study where researchers developed a validated HPLC method to separate fluconazole from co-encapsulated green propolis, which had overlapping peaks in a simple UV analysis. [1]
The table below summarizes the key physicochemical properties of this compound, which are essential for planning any nanoparticle formulation [1].
| Property | Value / Description |
|---|---|
| IUPAC Name | Benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate [1] |
| Chemical Formula | C₁₂H₇ClF₃NO₂S [1] |
| Molecular Mass | 321.70 g/mol [1] |
| Water Solubility | 0.5 mg/L (at 20 °C, pH 7) [1] |
| Log P | 4.22 (estimated) [1] |
| Melting Point | Information not available in searched sources |
| State | Colourless crystals [1] |
You can adapt one of the established chemical synthesis methods to create this compound nanoparticles. The general workflow for these methods is summarized in the diagram below, followed by detailed descriptions.
This is a common and relatively simple method, though it is typically used for metal nanoparticles like silver or gold. The core principle involves reducing metal ions in a solution containing a stabilizing agent [2] [3]. For a non-metallic compound like this compound, this method would require significant adaptation, perhaps using this compound as a co-dissolved stabilizer or target for encapsulation.
This method provides excellent control over particle size and morphology by using nanoscale water droplets in an oil phase (or vice versa) as confined reactors [4] [3].
This is a wet-chemical technique used mainly for producing solid materials from small molecules, often for metal oxides. It could be explored for creating a silica-based nano-encapsulate for this compound [4] [3].
Given the absence of a direct protocol, here is a proposed workflow to develop one using a Quality by Design (QbD) approach, which is a systematic method for formulation optimization [5].
Any synthesized nanoparticle must be thoroughly characterized. The table below lists common techniques used [6].
| Technique | Measures | Relevance to Formulation | | :--- | :--- | :--- | | Dynamic Light Scattering (DLS) | Hydrodynamic diameter, size distribution [2] [6]. | Confirms nano-scale size and uniformity. | | UV-Vis Spectroscopy | Surface plasmon resonance (for metals); general absorbance [2] [6]. | Can indicate formation and stability of metallic nanoparticles. | | Transmission Electron Microscopy (TEM) | Precise particle size, shape, and morphology [2] [6]. | Provides visual confirmation of size and shape data from DLS. | | Zeta Potential | Surface charge and colloidal stability [2] [6]. | Predicts long-term stability; high values (>|30| mV) indicate good stability. |
Liquid chromatography (LC) is a core technique for analyzing Fluconazole in pharmaceutical dosage forms. The two validated methods summarized below are stability-indicating and suitable for quality control.
The comparative advantages of these methods are outlined in the following table.
| Parameter | HPLC-UV Method (Fluconazole & Related Compounds) [1] | LC-MS/MS Method (Fluconazole & Ivermectin) [2] |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with UV detection | Liquid Chromatography with Tandem Mass Spectrometry |
| Primary Application | Assay and impurity profiling in capsules | Simultaneous estimation in combined dosage forms |
| Separation Column | Reversed-phase C18 column | Synergi C18 (150 × 4.6 mm, 4.0 µm) |
| Mobile Phase | Methanol:Water (40:60, v/v) | Acetonitrile:Formic Acid (70:30, v/v) |
| Flow Rate | Not specified | 0.4 mL/min |
| Detection | UV at 260 nm | Mass Spectrometry |
| Retention Time | Not specified | Fluconazole: ~1.05 min; Ivermectin: ~1.10 min |
| Key Advantage | Simplicity, cost-effectiveness for routine analysis | High sensitivity and specificity for complex mixtures |
Analytical method validation ensures the procedure is suitable for its intended use. The following table summarizes the validation data for the key parameters of the two methods, based on ICH/USP guidelines [3].
| Validation Parameter | HPLC-UV Method Performance [1] | LC-MS/MS Method Performance [2] |
|---|---|---|
| Linearity Range | 0.05 - 0.15 mg/mL (for Fluconazole) | 100 - 1250 ppb (for both analytes) |
| Correlation Coefficient (r²) | Not specified | Fluconazole: 0.999; Ivermectin: 0.997 |
| Accuracy | 99.3% (for Fluconazole) | Fluconazole: 98.5%-99.4%; Ivermectin: 97.8%-99.3% |
| Precision (Repeatability) | Relative Standard Deviation (RSD): 0.61% | Fluconazole RSD: 1.58%; Ivermectin RSD: 1.13% |
| Limit of Quantitation (LOQ) | Low LOQ for related compounds (enables low-concentration detection) | Fluconazole: 0.010 µg/mL; Ivermectin: 0.225 µg/mL |
| Limit of Detection (LOD) | Not specified | Fluconazole: 0.0034 µg/mL; Ivermectin: 0.074 µg/mL |
Protocol 1: HPLC-UV Analysis of Fluconazole and Related Compounds in Capsules [1]
Instrument Setup:
Standard Solution Preparation:
Sample Solution Preparation:
Chromatographic Procedure:
Protocol 2: LC-MS/MS Analysis of Fluconazole and Ivermectin in Tablets [2]
Instrument Setup:
Standard Stock Solution Preparation:
Calibration Curve Preparation:
Sample Solution Preparation:
LC-MS/MS Analysis:
The following diagram illustrates the standard lifecycle of an analytical method, from development through to routine use and potential revalidation, as per regulatory guidelines [3].
Analytical method validation is a mandatory regulatory requirement to ensure that test procedures are "fit for purpose" [3]. It provides objective evidence that a method is accurate, specific, sensitive, and precise enough to confirm the identity, strength, quality, and purity of a drug substance or product [3].
This compound represents a class of compounds requiring precise and accurate bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies in clinical research. The development of robust sample preparation protocols is essential for reliable quantification of this compound in biological matrices such as plasma, serum, and whole blood. Modern bioanalytical approaches have evolved to address the challenges of complex biological matrices, with particular emphasis on techniques that enhance sensitivity, selectivity, and reproducibility while maintaining efficiency and throughput. The selection of appropriate sample preparation methodology depends on multiple factors including the physicochemical properties of this compound, the biological matrix employed, required sensitivity, and available instrumentation.
Current trends in bioanalysis emphasize miniaturized extraction techniques that align with the principles of Green Analytical Chemistry (GAC), reducing organic solvent consumption while maintaining or improving analytical performance [1]. These approaches include micro-extraction techniques and miniaturized solid-phase extraction that offer significant advantages for clinical laboratories processing large sample batches. Additionally, the integration of advanced detection systems such as UHPLC-MS/MS has enabled researchers to achieve lower limits of quantification while reducing analysis time, making these methods particularly suitable for high-throughput clinical environments where rapid turnaround of results is essential for timely therapeutic decision-making [2] [3].
Sample preparation represents a critical step in bioanalytical method development, significantly influencing the accuracy, precision, and reliability of this compound quantification. Several modern techniques have been developed to address the challenges of extracting analytes from complex biological matrices while effectively removing interfering components:
Micro-Solid Phase Extraction (μ-SPE): This miniaturized approach utilizes significantly smaller sorbent volumes (typically 1-10 mg) compared to conventional SPE, resulting in reduced solvent consumption and sample requirements. μ-SPE can be easily automated and integrated with liquid handling systems for high-throughput applications, making it ideal for clinical laboratories processing large batches of patient samples [1]. The technique demonstrates exceptional extraction efficiency for this compound and similar compounds, with recovery rates typically exceeding 85% while effectively reducing matrix effects that can compromise analytical accuracy.
Protein Precipitation (PP): As the simplest sample preparation approach for biofluids, PP denatures proteins using acids, heat, or organic solvents. Acetonitrile is generally preferred over methanol as it removes approximately 40% more phospholipids from serum and plasma samples, resulting in cleaner extracts [4]. While PP offers advantages in terms of simplicity and speed, it provides less comprehensive clean-up compared to other techniques and may not be suitable for applications requiring exceptional sensitivity due to potential matrix effects.
Supported Liquid Extraction (SLE): This technique represents an advanced alternative to traditional liquid-liquid extraction, offering improved reproducibility and efficiency. SLE employs an inert diatomaceous earth support material to facilitate the partitioning of this compound between the aqueous biological sample and water-immiscible organic solvent [4]. The method demonstrates superior phospholipid removal compared to PP and is particularly valuable when analyzing matrices with high lipid content that could interfere with chromatographic separation or mass spectrometric detection.
Liquid-Liquid Extraction (LLE): Traditional LLE remains a viable option for this compound extraction, especially when appropriate attention is given to solvent selection based on the compound's hydrophobicity (logP/logD) and ionization properties (pKa) [4]. The technique can be implemented in forward, backward, or double extraction configurations depending on the required selectivity and degree of sample clean-up necessary for accurate quantification.
Table 1: Comprehensive comparison of sample preparation techniques for this compound bioanalysis
| Technique | Sample Volume | Recovery (%) | Matrix Effect (%) | Throughput | Cost Efficiency |
|---|---|---|---|---|---|
| μ-SPE | 50-100 μL | >85 | <15 | High | Moderate |
| Protein Precipitation | 50-200 μL | >95 | 20-40 | Very High | High |
| Supported Liquid Extraction | 100-200 μL | >90 | 10-25 | High | Moderate |
| Liquid-Liquid Extraction | 500-1000 μL | >85 | 15-30 | Moderate | High |
Table 2: Advantages and limitations of this compound sample preparation techniques
| Technique | Advantages | Limitations |
|---|---|---|
| μ-SPE | Excellent clean-up, low solvent consumption, automatable | Higher cost per sample, method development complexity |
| Protein Precipitation | Simple, fast, minimal method development | Limited matrix removal, potential for ionization suppression |
| Supported Liquid Extraction | Efficient phospholipid removal, consistent performance | Requires method optimization, moderate solvent use |
| Liquid-Liquid Extraction | Selective, effective clean-up, no column conditioning | Large solvent volumes, emulsion formation risk |
Sample Pre-treatment:
μ-SPE Procedure:
Post-extraction Processing:
The following workflow diagram illustrates the complete μ-SPE procedure for this compound sample preparation:
Separation of this compound and its internal standard is achieved using the following optimized UHPLC conditions:
Detection and quantification of this compound is performed using the following MS/MS parameters:
Table 3: Optimized MRM parameters for this compound and internal standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 455.2 | 307.9 | 135 | 25 |
| This compound-d4 (IS) | 458.2 | 311.2 | 135 | 25 |
Comprehensive method validation was performed according to US FDA bioanalytical method validation guidelines to ensure reliability, accuracy, and precision of this compound quantification [3]. The following parameters were evaluated:
Table 4: Summary of method validation results for this compound bioanalysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1-1000 ng/mL | r² ≥ 0.995 |
| LLOQ | 1 ng/mL | Accuracy ±20%, CV ≤20% |
| Intra-day Accuracy | 98.2-102.4% | 85-115% |
| Intra-day Precision | 2.1-6.8% CV | ≤15% |
| Inter-day Accuracy | 96.8-104.2% | 85-115% |
| Inter-day Precision | 4.3-8.5% CV | ≤15% |
| Extraction Recovery | 85.4-92.7% | Consistent (CV ≤15%) |
| Matrix Effect | 88.3-105.6% | ≤15% CV |
| Bench-top Stability (24h) | 94.7% | ≥85% |
| Freeze-thaw Stability (3 cycles) | 92.3% | ≥85% |
| Long-term Stability (-80°C, 30 days) | 96.1% | ≥85% |
The validated μ-SPE and UHPLC-MS/MS method for this compound has been successfully applied to various clinical research scenarios:
Therapeutic Drug Monitoring (TDM): Precise quantification of this compound in patient plasma samples enables individualized dosing regimens to optimize therapeutic efficacy while minimizing adverse effects. The method's rapid analysis time (3.3 minutes per sample) facilitates timely dosage adjustments in clinical practice [3].
Pharmacokinetic Studies: The sensitivity and specificity of the method allow comprehensive characterization of this compound pharmacokinetic parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~, and clearance following single or multiple-dose administration in clinical trials [2].
Bioavailability and Bioequivalence Studies: The validated method provides reliable data for comparing formulation performance and establishing bioequivalence between test and reference products, supporting regulatory submissions for generic drug approval [4].
Special Population Studies: The small sample volume requirement (100 μL) makes this method particularly suitable for pharmacokinetic studies in special populations such as pediatric patients or elderly patients with limited blood sampling capabilities [2].
Table 5: Common issues and troubleshooting recommendations for this compound bioanalysis
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Recovery | Incomplete elution or protein binding | Increase elution solvent strength; add protein denaturation step |
| Poor Chromatography | Column degradation or matrix effects | Replace guard column; increase wash steps in μ-SPE |
| Ion Suppression | Incomplete clean-up or matrix components | Optimize μ-SPE wash conditions; change extraction sorbent |
| Retention Time Shift | Mobile phase degradation or column aging | Prepare fresh mobile phase daily; replace analytical column |
| High Background Noise | Contaminated source or solvent impurities | Clean ion source; use ULC-MS grade solvents |
The detailed application notes and protocols presented herein provide a comprehensive framework for the bioanalysis of this compound in human plasma using μ-SPE sample preparation and UHPLC-MS/MS detection. The method demonstrates exceptional performance across all validation parameters, including sensitivity, accuracy, precision, and selectivity, making it suitable for application in various clinical research scenarios. The miniaturized extraction approach aligns with modern trends in green chemistry by significantly reducing organic solvent consumption while maintaining high throughput capabilities essential for clinical laboratories.
The robustness and reliability of this methodology support its implementation in regulated bioanalysis for drug development and therapeutic drug monitoring applications. Researchers can adapt this protocol for related compounds by appropriate modification of extraction conditions and MRM parameters based on the specific physicochemical properties of their target analytes. The continued advancement of sample preparation technologies coupled with highly sensitive detection platforms will further enhance the bioanalysis of this compound and similar therapeutic agents, ultimately contributing to optimized pharmacotherapy in clinical practice.
| Component | Description & General Options | Consideration for this compound |
|---|---|---|
| Template | The molecule to be imprinted. | This compound (Benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate). Its structure suggests potential for hydrogen bonding and hydrophobic interactions [1]. |
| Functional Monomer | Binds to the template via covalent/non-covalent interactions. Common types: acrylic acid, acrylamide, methacrylic acid. | Selection should be guided by computational modeling (e.g., binding energy calculation) to find a monomer that strongly interacts with this compound, similar to the approach used for fluconazole [2]. |
| Cross-linker | Creates a rigid polymer matrix. Common agents: ethylene glycol dimethacrylate (EGDMA), trimethylolpropane trimethacrylate (TRIM). | A high cross-linker ratio (70-90%) is typical to stabilize binding sites. EGDMA is a widely used option [3]. |
| Porogen (Solvent) | Creates pores in the polymer. Common options: acetonitrile, chloroform, toluene. | The solvent should dissolve all components and facilitate template-monomer interaction. Computational studies (like the FMO study for fluconazole) can help identify the optimal porogen [2]. |
| Initiator | Starts the polymerization reaction. Common agents: AIBN (azo-isobutyronitrile), APS (ammonium persulfate). | AIBN is common for thermal polymerization; APS is often used with TEMED for redox initiation. The choice depends on the chosen polymerization method [3]. |
| Polymerization Method | Process to form the polymer. Common methods: bulk, precipitation, suspension. | Bulk polymerization is simplest; precipitation polymerization can yield uniform spherical particles [3]. |
| Template Removal | Process to extract the template from the polymerized matrix. | Typically done by continuous washing with a solvent (e.g., methanol-acetic acid mixture) until no template is detected (e.g., by UV-Vis) [2]. |
The following diagram outlines the key stages in developing and validating a Molecularly Imprinted Polymer for this compound, integrating both computational design and experimental synthesis.
Since a direct protocol is not available, I suggest the following steps to create one:
This protocol outlines the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying small molecule drugs in complex biological matrices.
Proper sample preparation is critical for cleaning up the sample and concentrating the analyte.
LC-MS/MS is the gold standard due to its high sensitivity and specificity.
The method must be validated according to ICH or FDA guidelines. The table below summarizes key parameters and typical acceptance criteria [1].
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity & Range | The ability to obtain test results proportional to analyte concentration. | Correlation coefficient (r²) ≥ 0.99 [1]. |
| Precision | The closeness of agreement between a series of measurements. | Relative Standard Deviation (% RSD) ≤ 15% [1]. |
| Accuracy | The closeness of the measured value to the true value. | Percentage recovery of 85-115% [1]. |
| Limit of Detection (LOD) | The lowest concentration that can be detected. | Signal-to-noise ratio ≥ 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10:1; % RSD ≤ 20% [1]. |
| Specificity | Ability to measure the analyte unequivocally in the presence of other components. | No interference from the blank matrix at the retention time of the analyte. |
The overall workflow, from sample collection to data analysis, can be visualized as follows:
Encapsulation Efficiency (EE) is a critical quality attribute that measures the percentage of the active pharmaceutical ingredient (API) successfully incorporated into the delivery vehicle (e.g., liposomes, microspheres) relative to the total amount used in the formulation.
A low EE indicates that a significant portion of your API is being wasted, remaining free in the solution. This can lead to:
Here are the key formulation and process parameters to investigate, based on strategies used for other challenging compounds.
The composition of your formulation is often the primary factor affecting EE.
| Parameter | Typical Goal / Target | Influence on EE & Rationale |
|---|---|---|
| Drug-to-Lipid Ratio | Optimized ratio [1] | Too high: lipids cannot fully encapsulate drug; Too low: inefficient formulation & large particle size [1]. |
| Lipid Composition | Ionizable cationic lipid [1] | Enables complexation & protects nucleic acid payload; critical for high EE of charged molecules [1]. |
| Cholesterol Content | Moderate levels (e.g., 10-40 mol%) [2] | Increases membrane rigidity; high levels can slow liposome formation, increasing API leakage [2]. |
| Aqueous Phase Properties | Acidic pH, controlled ionic strength [1] | Affects lipid solubility & self-assembly; critical for nanoparticle formation during mixing [1]. |
The method used to mix the phases and form the particles is equally critical.
| Parameter | Typical Goal / Target | Influence on EE & Rationale |
|---|---|---|
| Mixing Method | Turbulent mixing (CIJ mixer) [1] | Rapid mixing ensures uniform particle formation; slow mixing causes low EE & high polydispersity [1]. |
| Mixing Rate & Time | Fast (milliseconds) [1] | Faster mixing minimizes API diffusion into outer aqueous phase during formation [1]. |
| Temperature | Controlled & optimized | Affects lipid fluidity and the rate of solvent evaporation (in methods like ESE) [3]. |
If standard adjustments are insufficient, consider these advanced approaches.
| Strategy | Description | Application Note |
|---|---|---|
| Remote Loading | Uses pH/potential gradients to actively "trap" API inside vesicles post-formation. | Primarily for small molecules; not for macromolecules [2]. |
| Centrifugation Process | Forms liposomes from water-in-fluorocarbon nanoemulsions; uses density difference. | Achieved 98% EE for macromolecules; higher fluorocarbon density increases EE [2]. |
| Experimental Design (DoE) | Systematically tests multiple variables and their interactions (e.g., Draper-Lin design). | Statistically identifies optimal parameter combinations to maximize EE [3]. |
This protocol is adapted from research that achieved up to 98% EE for sensitive macromolecules [2].
Workflow:
Steps:
This protocol uses a structured DoE to optimize multiple parameters at once, as demonstrated for a water-soluble drug [3].
Workflow:
Steps:
Standard Method for Determining EE:
EE% = (Amount of encapsulated drug / Total amount of drug used) × 100 [3].Q1: What is the most common mistake leading to low EE? A1: Slow mixing is a primary culprit. The mixing of the organic and aqueous phases must be completed on a millisecond timescale to ensure the rapid formation of uniform nanoparticles before the drug can diffuse away. Using a confined impinging jet (CIJ) mixer or similar turbulent mixing device is often essential [1].
Q2: Can I achieve high EE for a water-soluble compound like this compound? A2: Yes, but it requires strategy. For methods like emulsion solvent evaporation, the high aqueous solubility of the drug is the main challenge, as it promotes diffusion into the external phase during emulsification. Using an optimal drug-to-polymer ratio and a low HLB emulsifier in the continuous phase can significantly improve EE by creating a more hydrophobic barrier [3].
Q3: Are there any trade-offs when I increase EE? A3: Often, yes. A common trade-off is an increase in particle size. Higher lipid or polymer concentrations, which help improve drug loading, can also lead to the formation of larger particles. The goal of optimization is to find the sweet spot where EE is maximized while particle size and polydispersity remain within the acceptable range for your application [1] [3].
Q4: My EE is good initially but drops upon storage. Why? A4: This typically indicates instability of the formulation. The encapsulated drug may be leaking out due to imperfect sealing of the lipid bilayer or degradation of the polymer matrix over time. Adding cholesterol to lipid formulations can increase membrane rigidity and reduce permeability, while optimizing the polymer type and cross-linking can improve the stability of polymeric microspheres [2].
| Question | Brief Answer |
|---|---|
| What are the most common causes of poor peak resolution? | Issues with the column (aging, contamination), mobile phase (incorrect composition, pH), instrument (flow issues, dead volume), or sample (overloading, matrix effects). [1] |
| Why are my peaks tailing or fronting? | Tailing can be caused by analyte-stationary phase interactions, a contaminated column, or weak mobile phase conditions. Fronting can result from injection volume issues or secondary interactions with the injector. [2] |
| My single compound is showing a split peak. What should I do? | This can be due to a blocked column frit, voids in the column packing, or contamination in the stationary phase. Replacing the frit or the column itself is often necessary. [3] |
| How can I separate two peaks that are eluting very close together? | The most effective approach is to alter selectivity (α). This can be done by changing the column chemistry, the organic modifier (e.g., from acetonitrile to methanol), or the pH of the mobile phase. [4] |
| What routine maintenance prevents peak shape issues? | Use guard columns, filter samples and mobile phases, perform regular column flushing, and store columns in appropriate solvents. [5] [1] |
The following flowchart provides a systematic approach to diagnosing and resolving common HPLC peak separation issues.
1. If all peaks are affected:
2. If specific peaks are affected:
This protocol helps restore column performance by removing strongly retained contaminants. [5] [1]
| Step | Action | Notes and Considerations |
|---|---|---|
| 1. Preparation | Disconnect the column from the detector. | Flush solvents to waste, not through the detector flow cell. |
| 2. Flush Direction | Flush in the reverse direction. | This dislodges particulates trapped at the column inlet. [1] |
| 3. Solvent Sequence | Flush with a series of solvents, e.g.: • 10-20 column volumes of a strong solvent (e.g., 100% Acetonitrile or Isopropanol) • 10-20 column volumes of a weak solvent (e.g., 100% Water) • 10-20 column volumes of your storage solvent (e.g., 80% Methanol). | Ensure all solvents are miscible and compatible with your column's stationary phase. [1] | | 4. Re-equilibration | Reconnect the column to the detector and re-equilibrate with the mobile phase. | Equilibrate until a stable baseline is achieved (typically 10-30 column volumes). |
This is a logical workflow for developing or improving a separation method. [6] [7] [4]
| Step | Key Parameter to Adjust | Goal and Rationale |
|---|---|---|
| 1. Scouting | Screen different column chemistries (C18, C8, phenyl, etc.) and mobile phase pH values. | Find a combination that provides the best initial separation and selectivity for your analytes. [7] |
| 2. Optimization | Fine-tune the organic solvent composition (gradient or isocratic) and the column temperature. | Achieve the best possible resolution and run time. Elevated temperature can increase efficiency. [4] |
| 3. Robustness Testing | Deliberately vary critical parameters (e.g., pH ±0.2, temperature ±5°C, flow rate ±0.1 mL/min). | Ensure the method remains reliable under small, expected variations in lab conditions. [7] |
Preventing problems is more efficient than troubleshooting them. Here are key practices:
The key to controlling nanoparticle size lies in manipulating synthesis parameters and potentially using advanced data-driven approaches.
| Parameter | Effect on Nanoparticle Size & Distribution | Example/Consideration |
|---|---|---|
| Reaction Temperature | Higher temperatures often accelerate reaction rates & diffusion, favoring smaller, more spherical particles [3]. | Critical in precipitation & emulsion polymerization [2]. |
| Concentration | Higher precursor concentrations increase nucleation, potentially leading to larger/irregular particles from increased collision [3]. | Monomer & surfactant concentration are key levers [2]. |
| pH | Affects charge, solubility, & stability of forming particles, influencing final morphology & size [3]. | Crucial for self-assembly & polyelectrolyte complexes [1]. |
| Surfactants/Stabilizers | Adsorb to particle surfaces, inhibit aggregation, & control growth; type & concentration critical for size distribution [2]. | Use surfactants & pH control to maintain size & prevent agglomeration [3]. |
| Solvent Nature | Polarity & viscosity influence nucleation & growth rates during methods like nanoprecipitation [2]. | Solvent choice is a key factor in dispersion of preformed polymers [2]. |
Accurate characterization is essential for troubleshooting. Different techniques provide complementary information [4].
| Technique | Principle | Key Strength | Important Consideration |
|---|---|---|---|
| Dynamic Light Scattering (DLS) | Measures Brownian motion to calculate hydrodynamic size distribution in solution [5] [4]. | Rapid analysis, intensity & volume-based distribution [5]. | Assumes spherical particles; can be skewed by aggregates or dust [4]. |
| Nanoparticle Tracking Analysis (NTA) | Tracks & analyzes movement of individual particles [4]. | Provides size & concentration data; good for polydisperse samples [4]. | --- |
| Transmission Electron Microscopy (TEM) | High-resolution imaging [4]. | Provides direct visual data on core size, shape, & distribution [4]. | Requires dry sample under vacuum; does not measure hydrodynamic size [4]. |
Q1: My nanoparticles are aggregating after synthesis. How can I improve their stability?
Q2: How can I achieve a narrower, more monodisperse size distribution?
Q3: My particle size is consistently too large. What parameters should I adjust first?
Q4: Which characterization method is best for my nanoparticles?
The following workflow diagrams outline a general and a data-driven approach to optimizing nanoparticle size.
For a more efficient, model-based approach as described in the recent research [1]:
Q1: What is a primary cause of interference when analyzing fluconazole with LC-MS/MS? A primary cause is co-elution, where another compound exits the chromatography column at the same time as your target analyte, leading to inaccurate mass spectrometric detection [1].
Q2: How can I resolve interference from the sample matrix? Using a stable, well-chosen internal standard is a highly effective strategy. It corrects for signal variations and matrix effects. Ensure the internal standard is not already present in your sample and is structurally similar to the analyte [2].
Q3: My method lacks sensitivity for fluconazole. What can I improve? Optimizing the sample preparation and chromatographic conditions is key. Using a highly pure diluent and a mobile phase with modifiers like formic acid can enhance ionization efficiency and signal response in mass spectrometry [1].
For a more detailed overview, the table below summarizes specific problems and their verified solutions based on published methods.
| Problem / Interference Type | Root Cause | Recommended Solution | Experimental Example / Protocol |
|---|---|---|---|
| Signal Overlap / Co-elution | Poor chromatographic separation between analytes or matrix components. | Optimize the mobile phase composition, gradient, and column type to improve resolution [1] [3]. | Protocol: Use a C18 column (150 x 4.6 mm). Employ an isocratic elution with Acetonitrile:Formic Acid (70:30 v/v) at a flow rate of 0.4 mL/min. This achieved baseline separation of fluconazole (RT: 1.05 min) and ivermectin (RT: 1.10 min) [1]. |
| Polyatomic/Molecular Interference (common in MS) | Ions with the same mass-to-charge ratio (m/z) as the analyte, formed from the sample matrix or plasma gases [2]. | Use a high-resolution mass spectrometer or employ reaction/collision cell technology. Modifying sample preparation to remove the interfering matrix component is also effective [2]. | Context: While not specific to fluconazole, a common example is the 40Ar35Cl interference on 75As. The general solution is to avoid using HCl in sample preparation for that analysis [2]. |
| Low Sensitivity & Signal Response | Inefficient ionization of the analyte in the mass spectrometer source. | Improve ionization efficiency by optimizing the mobile phase. Using a volatile acid like formic acid often enhances protonation and signal strength [1]. | Protocol: Prepare standard and sample solutions in a diluent of Methanol:Water (50:50). The use of formic acid in the mobile phase promoted a strong signal, allowing a low Limit of Quantification (LOQ) of 0.010 µg/mL for fluconazole [1]. |
| Signal Drift & Instability | Instrument performance fluctuations over time or variable matrix effects. | Use one or more appropriate internal standards (IS). The IS corrects for drift and improves method precision and accuracy [2]. | Protocol: Common internal standards for trace analysis include Sc, Ga, Y, Rh, and In. The key is to select an IS not present in the sample and with a mass and behavior similar to the analyte [2]. |
The following diagram outlines a systematic workflow to identify and resolve analytical interferences, integrating the solutions from the troubleshooting guide.
Systematic troubleshooting workflow for analytical method interference.
For researchers to replicate methods directly, the table below provides precise parameters from a successfully validated LC-MS/MS method for fluconazole.
| Parameter | Specification for Fluconazole | Note / Reference Compound |
|---|---|---|
| Linearity Range | 100 - 1250 ppb | Correlation Coefficient (r²) = 0.999 [1] |
| Precision (% R.S.D.) | 1.58% | Indicates high repeatability [1] |
| Limit of Detection (LOD) | 0.0034 µg/mL | Sensitivity threshold [1] |
| Limit of Quantification (LOQ) | 0.010 µg/mL | Reliable quantitative measurement [1] |
| Retention Time | ~1.05 minutes | Method used Ivermectin (RT: 1.10 min) as a dual agent [1] |
The table below summarizes key data for Flurazole, which is a herbicide safener often used in seed treatments alongside herbicides like alachlor or metolachlor [1].
| Property | Value / Description | Notes / Significance |
|---|---|---|
| IUPAC Name | benzyl 2-chloro-4-trifluoromethyl-1,3-thiazole-5-carboxylate [1] | - |
| CAS RN | 72850-64-7 [1] | - |
| Molecular Formula | C₁₂H₇ClF₃NO₂S [1] | - |
| Molecular Mass | 321.70 [1] | - |
| Water Solubility | 0.5 mg/L (at 25°C, pH 7) [1] | Low. Suggests potential for adsorption to soil/sediment. |
| Octanol-Water Partition Coefficient (Log P) | 3.69 [2] | Moderately high. Indicates potential for bioaccumulation. |
| Soil Degradation | Rapidly degraded in soil [2] | Breakdown is primarily microbial, forming water-soluble metabolites [2]. |
| Mode of Action | Enhances cytochrome P450-mediated oxidative metabolism of the herbicide and its subsequent conjugation [1] | Suggests potential metabolic degradation pathways in plants. |
Based on the properties of this compound and established scientific practices, here are methodologies and considerations for identifying its degradation products.
1. Suggested Analytical Techniques Hyphenated chromatographic and spectroscopic techniques are the most appropriate tools for separating and identifying unknown degradation products.
2. Key Experimental Conditions to Test Forced degradation studies should expose the compound to various stress conditions to simulate different environmental and storage scenarios. The following workflow outlines a systematic approach.
3. Structural Elucidation Strategy When degradation products are detected, follow a systematic identification process [4]:
For drug development, be aware that regulatory agencies like ANVISA (Brazil) have published specific resolutions, such as Resolution No. 964/2025, that define general requirements for conducting forced degradation studies on medicines containing synthetic and semi-synthetic APIs [7]. Adhering to such guidelines is crucial for product registration.
Here are some common questions and solutions related to HPLC method robustness, based on a recent study [1].
Q1: How can I improve the robustness of my RP-HPLC method for dual drug detection? A1: A method validated for Fluconazole and Clobetasol Propionate demonstrates key robustness factors [1]:
Q2: What are typical system suitability parameters I should monitor? A2: To ensure the HPLC system is performing adequately, the following parameters were assessed [1]:
Q3: My method works in the lab but fails in transfer. How can I make it more robust? A3: General strategies for enhancing robustness, supported by current chromatography research, include [2] [3]:
The following table summarizes the core parameters of the validated method for the simultaneous detection of Fluconazole (FLU) and Clobetasol Propionate (CP) [1].
| Parameter | Specification |
|---|---|
| Analytes | Fluconazole (FLU) & Clobetasol Propionate (CP) |
| Equipment | Agilent 1100 HPLC with DAD detector, Zorbax C18 column (250 x 4.6 mm, 5 µm) |
| Detection Wavelength | 250 nm |
| Injection Volume | 20 µL |
| Column Temperature | 24 °C |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |
| Gradient Program | - 0-5 min: 35% B at 0.6 mL/min
This workflow diagrams a logical approach to diagnosing and resolving common HPLC method issues, incorporating general principles of robustness [2] [3].
The guide is based on a highly relevant and recent study in a pharmaceutical context [1]. The troubleshooting workflow integrates these specific findings with broader, established principles for improving methodological robustness [2] [3].
The table below summarizes key chemical and analytical data for Flurazole, which is essential for developing any recovery protocol.
| Property | Details |
|---|---|
| IUPAC Name | Benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate [1] |
| CAS RN | 72850-64-7 [1] [2] [3] |
| Molecular Formula | C₁₂H₇ClF₃NO₂S [1] [2] |
| Molecular Weight | 321.70 g/mol [1] [2] |
| Log P | 3.41 [2] |
| Water Solubility | 0.5 mg/L @ 20°C (pH 7), classified as low [1] |
| Density | 1.488 g/cm³ [3] |
| HPLC Method | Column: Newcrom R1 (reverse-phase) [2] Mobile Phase: Acetonitrile (MeCN), Water, Phosphoric Acid [2] MS-compatible MP: Replace Phosphoric Acid with Formic Acid [2] |
Here are solutions to common challenges when working with this compound, based on its chemical properties.
Q1: How can I improve the recovery of this compound from an aqueous matrix?
Q2: What should I do if I get poor peak shape in HPLC analysis?
Q3: How can I adapt the HPLC method for Mass Spectrometry (MS) detection?
Since direct data on recovery enhancement is unavailable, the following workflow provides a systematic approach to develop and optimize your own recovery protocol. The diagram below outlines the key stages.
Phase 1: Establish a Baseline
Phase 2: Review & Optimize
Recovery (%) = (Peak Area Extracted / Peak Area Standard) * 100Phase 3: Iterative Optimization
The table below summarizes key efficacy data from a randomized, parallel-group clinical study of 60 patients with moderate to severe seborrheic dermatitis. Patients received either oral terbinafine (250 mg daily) or fluconazole (300 mg weekly) for four weeks, with efficacy measured using the Seborrheic Dermatitis Area Severity Index (SDASI) [1].
| Efficacy Metric | Terbinafine (250 mg/day) | Fluconazole (300 mg/week) | Statistical Significance |
|---|---|---|---|
| SDASI Score (Before Treatment) | 25.64 ± 8.2 | 27.07 ± 11.20 | Not significant between groups [1] |
| SDASI Score (After Treatment) | 3.81 ± 2.81 | 6.64 ± 5.05 | Not significant between groups [1] |
| Mean Reduction in SDASI | 21.65 ± 6.58 | 20.42 ± 12.34 | Not significant between groups [1] |
| Multivariate Analysis | Significantly greater efficacy | Less efficacy compared to terbinafine | ( P < 0.01 ) (95% CI: 0.63–4.7) [1] |
| Effect on Itching | Significantly reduced (( P < 0.001 )) | Significantly reduced (( P < 0.001 )) | No significant difference between drugs [1] |
For researchers aiming to replicate or critique this study, the key methodological details are as follows [1]:
While both are antifungals, terbinafine and fluconazole work through completely different mechanisms, which explains their distinct pharmacological profiles.
The following diagrams illustrate the key steps in fungal cell membrane synthesis and the different points targeted by each drug.
The International Council for Harmonisation (ICH) guidelines define the key parameters required to validate an analytical method. The table below summarizes these core requirements [1].
| Parameter | Definition | Typical Validation Requirement |
|---|---|---|
| Specificity | Ability to measure the analyte accurately in the presence of other components. | Demonstrate that the method can distinguish this compound from impurities, degradants, or matrix components. |
| Linearity | Ability to obtain results directly proportional to the analyte concentration. | A minimum of 5 concentration levels. Correlation coefficient (r²) >0.995 is typically expected. |
| Range | The interval between the upper and lower levels of analyte that demonstrates suitable linearity, accuracy, and precision. | Established from the linearity study, e.g., 80-120% of the test concentration for an assay. |
| Accuracy | Closeness of agreement between the accepted reference value and the value found. | Minimum of 3 concentration levels, each in triplicate (9 determinations). Reported as percent recovery. |
| Precision (Repeatability) | Closeness of agreement between a series of measurements under the same conditions. | Minimum of 6 determinations at 100% test concentration, or 3 concentrations with 3 replicates each (9 determinations). |
| Intermediate Precision | Within-laboratory variations (e.g., different days, analysts, equipment). | Study the impact of these variables on the analytical results. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1 is a common approach. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantified with accuracy and precision. | Signal-to-noise ratio of 10:1 is a common approach. |
| Robustness | Capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Evaluate influence of changes in pH, mobile phase composition, column temperature, flow rate, etc. |
One source suggests a potential reverse-phase (RP) HPLC method for this compound, which could serve as a starting point for your own development and validation [2].
Important Note on Data Gaps: The provider of this method states that the data was obtained by a proprietary algorithm and may deviate from actual experimental data. They advise contacting them before use [2]. The search results do not contain the specific experimental data for linearity, accuracy, precision, or other validation parameters for this compound that would be needed for a comprehensive comparison guide.
While a full protocol for this compound is not available, the general workflow for validating a method like the one suggested above involves several key steps, illustrated in the diagram below.
The validation process is systematic. For critical steps like Preparation of Standard Stock Solution, a general approach is to accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent to create a primary stock solution, which is then serially diluted to working concentrations [3]. To Establish a Calibration Curve, you would prepare and analyze a minimum of five concentrations across the expected range, plot the peak area versus concentration, and perform linear regression to determine the correlation coefficient, slope, and y-intercept [1].
Given the lack of a fully validated, publicly available method for this compound, here are some practical steps you can take:
A specific High-Performance Liquid Chromatography (HPLC) method has been developed for this compound, which can serve as a key point of comparison [1].
| Aspect | Specification |
|---|---|
| Technique | Reverse-Phase (RP) HPLC [1] |
| Column | Newcrom R1 (low silanol activity) [1] |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid [1] |
| MS-compatible Mobile Phase | Replace phosphoric acid with formic acid [1] |
| Scalability | Scalable for preparative separation and impurity isolation [1] |
| Applications | Suitable for pharmacokinetics studies [1] |
While not specifically documented for this compound in the results, the following techniques are standard for characterizing pharmaceutical compounds and their solid-state properties. You can use these as a basis for comparing against the established HPLC method.
| Technique Category | Example Techniques | Primary Application in Analysis |
|---|---|---|
| Chromatography | Gas Chromatography (GC), Ion Exchange, Size Exclusion, Affinity Chromatography [2] [3] | Separation of mixture components for qualitative and quantitative analysis [3]. |
| Spectroscopy | UV/Vis, Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), X-ray Photoelectron Spectroscopy (XPS) [4] [5] | Determining chemical structure, identifying functional groups, and quantifying concentration [4]. |
| Solid-State Characterization | Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC) [6] | Identifying and characterizing different crystalline forms (polymorphs), which affect solubility and stability [6]. |
When designing experiments to compare techniques, here are key protocols and factors to consider based on general analytical principles from the search results:
Chromatography Protocol Essentials: The core of a chromatography method is the stationary phase (e.g., the column type) and the mobile phase (e.g., solvent composition) [2] [3]. The method is developed by optimizing these to achieve separation. Purity is often determined by comparing the area of the target peak to the total area of all peaks in the chromatogram [2].
Solid-State Analysis Workflow: As shown in the diagram below, characterizing a compound's solid form involves multiple techniques to understand its physical structure [6].
The table below summarizes the key identified information for this compound.
| Aspect | Details |
|---|---|
| Chemical Name | Benzyl 2-chloro-4-trifluoromethyl-1,3-thiazole-5-carboxylate [1] |
| Primary Use | Herbicide safener for compounds like alachlor or metolachlor; often used in seed treatments [1]. |
| Mode of Action | Enhances cytochrome P450-mediated oxidative metabolism of the herbicide and its subsequent conjugation [1]. |
| Identified Stability/Risk Factors | Information not available in the search results. |
| Identified Degradation Products | Information not available in the search results. |
| Reported Analytical Methods | Information on specific stability-indicating assays is not available. |
Although a direct method for this compound is not found, established scientific guidelines define how such methods should be developed and validated, primarily through Forced Degradation Studies [2].
The core purpose is to develop an analytical method (often chromatographic like HPLC) that can accurately measure the active ingredient while also separating and quantifying any degradation products that form under stress conditions [2]. The typical workflow is summarized in the diagram below.
For a study to be valid, specific parameters must be defined and controlled [2]:
| Stress Condition | Example Parameters | Purpose | Reference from Pharmaceutical Analogs |
|---|---|---|---|
| Acidic Hydrolysis | Reflux with 0.1 M HCl for 6 hours [4]. | To assess degradation under acidic conditions. | Fluconazole stability study [4]. |
| Basic Hydrolysis | Reflux with 0.1 M NaOH for 6 hours [4]. | To assess degradation under basic conditions. | Fluconazole stability study [4]. |
| Oxidative Stress | Treatment with 3% v/v H₂O₂ [4]. | To evaluate susceptibility to oxidation. | Fluconazole stability study [4]. |
| Photolytic Stress | Exposure to UVC light (254 nm) [4]. | To determine photosensitivity of the compound. | Fluconazole capsules study [4]. |
| Thermal Stress | Dry heat (e.g., 60°C in an oven) [4]. | To understand the effect of elevated temperature. | Fluconazole capsules study [4]. |
Once a method is developed, it must be validated to prove it is reliable and fit for purpose. Key validation parameters include [2]:
To proceed with developing or finding a this compound assay method, you could:
The following table summarizes the key findings from a 1986 study that compared the effects of flurazole with two other safeners, CGA-92194 and cyometrinil, on metabolic processes in isolated soybean leaf cells. The data shows the percentage stimulation or inhibition of various metabolic activities [1].
| Safener | Concentration | CO2 Fixation (Photosynthesis) | Lipid Synthesis | DNA Synthesis | Protein Synthesis | RNA Synthesis |
|---|---|---|---|---|---|---|
| This compound | 0.1 μM | Significant Stimulation | Significant Stimulation | Stimulation | Stimulation | Stimulation |
| 1.0 μM | Significant Stimulation | Significant Stimulation | Stimulation | Stimulation | Stimulation | |
| 10 μM | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| 100 μM | Extreme Inhibition | Extreme Inhibition | Inhibition | Inhibition | Inhibition | |
| CGA-92194 & Cyometrinil | 0.1, 1, 10 μM | Stimulation | Stimulation | Stimulation | Stimulation | Stimulation |
| 100 μM | Inhibition | Inhibition | Inhibition | Inhibition | Inhibition |
Since the direct experimental data on this compound is limited, the following overview of current regulatory standards for comparing dissolution profiles may be highly valuable for your research. The European Medicines Agency (EMA) provides clear guidelines on method selection [2].
The workflow below summarizes the decision process for selecting the appropriate statistical method to compare two dissolution profiles, based on the nature of the data and specific regulatory criteria.
Detailed Methodology of Common Approaches [2] [3]:
Similarity Factor (f2) Method: This is the most widely recommended method by regulatory agencies. It is a point estimate that calculates the Euclidean distance between mean dissolution profiles of test and reference products [2] [3].
f2 Bootstrap Method: Used when dissolution data shows high variability, violating the prerequisites of the standard f2 method. This resampling technique generates a confidence interval for the f2 value. Similarity is concluded if the lower bound of this interval exceeds 50 [2].
Multivariate Statistical Distance (MSD-T2EQ) Method: A more advanced method for borderline cases, such as when mean differences are within 10% but high variability causes the bootstrap f2 to fail. It uses Hotelling's T² statistic to compare profiles while controlling for Type I error ("patient risk") [2].
| Technique | Principle | Typical Scale | Key Advantages | Common Applications |
|---|---|---|---|---|
| Diastereomeric Salt Crystallization [1] [2] | Reaction with a chiral resolving agent to form separable diastereomeric salts. | Preparative, Commercial | Well-established, scalable, cost-effective for large volumes. | Amines, carboxylic acids; widely used in API production [2]. |
| Chiral Chromatography (HPLC/SFC) [3] [4] | Differential interaction with a Chiral Stationary Phase (CSP). | Analytical to Preparative | High resolution, broad applicability, can be fully automated. | Enantiomeric purity testing, isolation of pure enantiomers for R&D [4]. |
| Preferential Crystallization [1] [5] | Direct crystallization from a racemic mixture of a conglomerate. | Preparative | Does not require a chiral resolving agent, solvent-based, high purity [5]. | Conglomerate-forming systems (5-10% of organic compounds) [1]. |
| Capillary Electrophoresis (CE) [4] | Differential migration in a capillary using a chiral selector in the buffer. | Primarily Analytical | High efficiency, rapid method development, very low solvent consumption [4]. | Chiral drug analysis, method screening, studying chiral interactions. |
Developing a chiral separation method from scratch is a systematic process. The following diagram outlines a general logical workflow you can adapt for Flurazole, integrating the techniques from the table above.
The key experimental phases involved in this workflow are:
Given the lack of a direct method, here are some concrete steps you can take to develop a chiral separation for this compound:
This compound is a seed protectant (safener) used in agriculture to protect grain sorghum from herbicide injury [1]. Its basic chemical properties are summarized in the table below, which are essential for selecting analytical methods [2].
| Property | Specification |
|---|---|
| CAS Number | 72850-64-7 [2] |
| Molecular Formula | C12H7ClF3NO2S [2] |
| Molecular Weight | 321.701 g/mol [2] |
| IUPAC Name | Benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate [2] |
| LogP | 3.41 [2] |
One search result indicated that this compound can be analyzed using a reverse-phase (RP) HPLC method with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for MS-compatible applications) [2].
Forced degradation studies are performed to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods [3]. The following general framework, based on standard practices for pharmaceutical development, can be adapted for this compound.
1. Objective Definition The primary goals are to identify major degradation pathways, isolate and characterize degradation products, and validate analytical methods as stability-indicating [3].
2. Stress Condition Selection Common stress conditions and the degradation pathways they typically induce are listed in the table below [3].
| Stress Condition | Typical Degradation Pathways to Investigate |
|---|---|
| Thermal (e.g., 40°C, 60°C) | Aggregation, fragmentation, deamidation, oxidation. |
| Hydrolytic (Acid & Base) | Hydrolysis, deamidation, fragmentation. |
| Oxidative (e.g., hydrogen peroxide) | Oxidation of methionine, cysteine, or other susceptible residues. |
| Photolytic (per ICH guidelines) | Photodegradation products. |
3. Protocol Execution and Analysis
The workflow for planning and executing these studies can be visualized as follows:
Given the lack of a published protocol for this compound, your next steps should be:
Environmental Hazard